Schaftoside

Vue d'ensemble

Description

Schaftoside is a flavonoid compound found in various Chinese herbal medicines such as Eleusine indica . It has been shown to inhibit the expression of TLR4 and Myd88, decrease Drp1 expression and phosphorylation, and reduce mitochondrial fission .

Synthesis Analysis

The biosynthesis of Schaftoside in plants is sequentially catalyzed by two C-glycosyltransferases (CGTs), i.e., CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside . A total of 14 CGTa and CGTb enzymes were cloned and characterized from seven dicot and monocot plants . A short and scalable approach toward the total synthesis of schaftoside has been developed from readily available (±)-naringenin .Molecular Structure Analysis

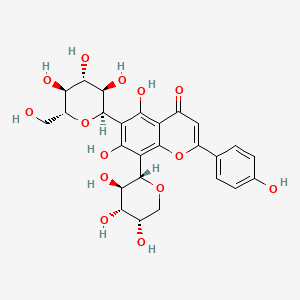

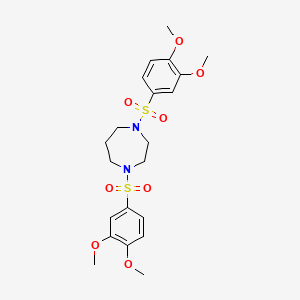

Schaftoside has a molecular formula of C26H28O14 and an average mass of 564.492 Da . The molecular structure of Schaftoside involves a complex arrangement of hydroxy groups, making it a bioactive natural product .Chemical Reactions Analysis

The biosynthesis of Schaftoside involves a two-step di-C-glycosylation pathway. This process is general for the biosynthesis of (iso)schaftosides in higher plants . The pathway involves the sequential catalysis by two C-glycosyltransferases (CGTs), CGTa for C-glucosylation of the 2-hydroxyflavanone aglycone and CGTb for C-arabinosylation of the mono-C-glucoside .Physical And Chemical Properties Analysis

Schaftoside has a density of 1.766 g/cm3, a melting point of 228℃, and a boiling point of 935.0±65.0 °C . It has a molar refractivity of 131.3±0.3 cm3, a polar surface area of 247 Å2, and a molar volume of 319.5±3.0 cm3 .Applications De Recherche Scientifique

1. Traditional Chinese Medicine and COVID-19 Treatment Recent studies have shown that Schaftoside, derived from traditional Chinese medicinal plants, has potential as a drug candidate for COVID-19 treatment. However, the biosynthetic pathway of Schaftoside in these plants is not yet fully understood .

Agricultural Insecticide Development

Schaftoside has been identified as a promising compound that could be developed as a new insecticide to control the Brown Planthopper (BPH), a significant pest in rice cultivation. Research has clarified the interaction between Schaftoside and NlCDK1, revealing a novel mechanism of rice resistance against BPH .

Pharmacokinetics and Drug Development

A physiologically based pharmacokinetic (PBPK) model of Schaftoside has been developed to simulate its plasma concentration profile in rats and humans after oral administration. This model aids in understanding the antilithic and antioxidant effects of Schaftoside, which is the representative compound of the total flavonoids of Desmodium styracifolium .

Mécanisme D'action

Schaftoside is a flavonoid compound found in various traditional Chinese medicinal plants . It has shown promise as a potential drug candidate for various diseases, including COVID-19 . This article will delve into the mechanism of action of Schaftoside, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Schaftoside primarily targets the 3-chymotrypsin-like protease (3CL pro) and papain-like protease (PL pro) of the SARS-CoV-2 virus . These enzymes are key targets for discovering SARS-CoV-2 inhibitors . Additionally, Schaftoside interacts with NlCDK1 , a CDK1 kinase of the Brown Planthopper .

Mode of Action

Schaftoside inhibits the 3CL pro and PL pro of the SARS-CoV-2 virus . By inhibiting these enzymes, Schaftoside prevents the virus from replicating within host cells . Furthermore, Schaftoside enhances the immune response of host cells treated by COVID-19 . In the case of the Brown Planthopper, Schaftoside binds with NlCDK1, potentially affecting its activation as a protein kinase .

Biochemical Pathways

The biosynthetic pathway of Schaftoside involves the gene expansion of chalcone synthase (CHS) and isoflavone 2′-hydroxylase (HIDH) , along with the C-glucosyltransferase (CGT) . These genes are responsible for the robust biosynthesis of Schaftoside . The expansion of these genes contributes to the abundant biosynthesis of Schaftoside .

Pharmacokinetics

Schaftoside undergoes poor metabolism in rat and human liver microsomes in vitro . In vivo, it is extensively excreted into urine and bile as an unchanged form . A physiologically based pharmacokinetic (PBPK) model of Schaftoside has been developed to simulate its plasma concentration profile in rat and human after oral administration .

Result of Action

Schaftoside has been shown to have antilithic and antioxidant effects . It improves cerebral ischemia-reperfusion injury by enhancing autophagy and reducing apoptosis and inflammation through the AMPK/mTOR pathway . Moreover, it inhibits SARS-CoV-2 enzymes and enhances the immune response .

Action Environment

Environmental factors play a crucial role in orchestrating Schaftoside biosynthesis . Gene duplication events, particularly in segmentally duplicated Group II GsWRKYs, contribute to genomic adaptation in response to a changing environment . This aligns with the broader perspective that gene duplication events contribute to genomic adaptation in response to a changing environment .

Safety and Hazards

Orientations Futures

Schaftoside has demonstrated potency against LPS-induced lung inflammation in mice . Its anti-inflammatory, anti-tumorigenic, and antiviral properties suggest promising future directions for this compound . Further studies are encouraged to develop new therapeutic strategies for better use of this herb to combat inflammatory diseases .

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-VYUBKLCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318298 | |

| Record name | Schaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Schaftoside | |

CAS RN |

51938-32-0 | |

| Record name | Schaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51938-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Schaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-α-L-Arabinopyranosyl-6-β-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Isopropylphenyl)-3-[(2-Thienylmethyl)thio]-1h-1,2,4-Triazol-5-Amine](/img/structure/B1680838.png)

![2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680839.png)

![6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1680841.png)

![2-bromo-4,5-dimethoxy-N-[3-[(3R)-1-methylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1680845.png)

![N-(3-Aminopropyl)-N-[(1r)-1-(3-Benzyl-7-Chloro-4-Oxo-4h-Chromen-2-Yl)-2-Methylpropyl]-4-Methylbenzamide](/img/structure/B1680848.png)

![N-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[5,4-d]pyridin-7-yl]methyl]piperidin-4-amine](/img/structure/B1680849.png)

![N'-acetyl-3-chloro-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide](/img/structure/B1680854.png)

![1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine](/img/structure/B1680856.png)